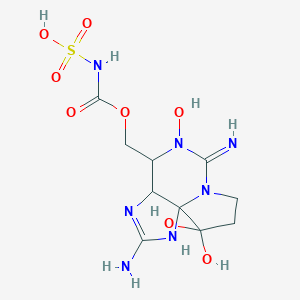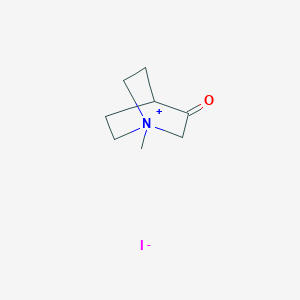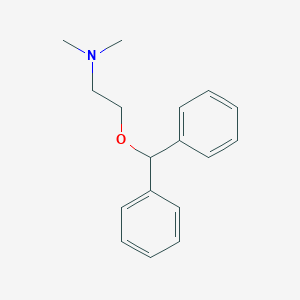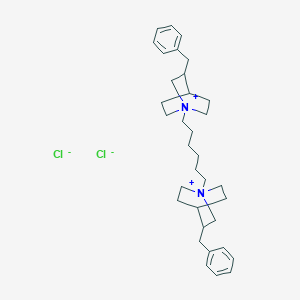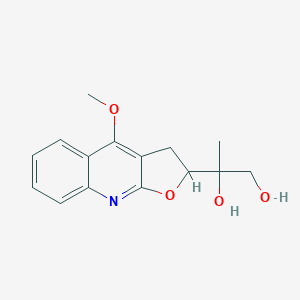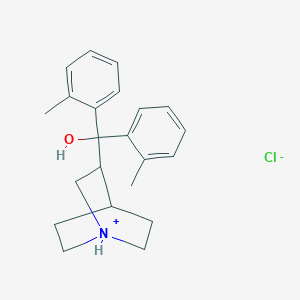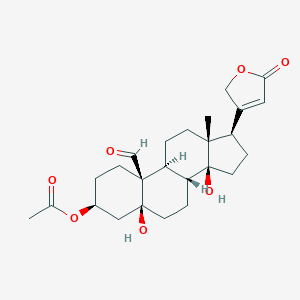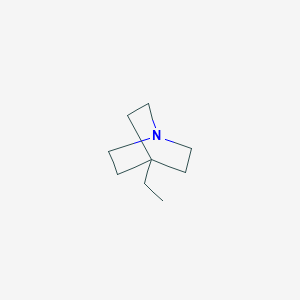
4-Ethylquinuclidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Methods
4-Ethylquinuclidine has been synthesized through various methods. A key step in the synthesis of 4-t-butylquinuclidine involves a modified Koch-Haaf reaction, indicating the versatility in synthetic approaches for this compound (Grob, Simon, & Treffert, 1972).
NMR Spectral Studies
In the field of nuclear magnetic resonance (NMR) spectroscopy, 4-Ethylquinuclidine has been a subject of study. Specifically, the influence of ethyl substituents on the shifts of carbon atoms in quinolones, which are important model compounds for antibacterial drugs, has been investigated (Zalibera, Milata, & Ilavský, 1998).
Imidazolidin-4-one Synthesis
In the synthesis of imidazolidin-4-ones, which are significant in bioactive oligopeptides, 4-Ethylquinuclidine derivatives have shown stereoselective formation, particularly when reacted with certain benzaldehydes. This has implications in the field of medicinal chemistry (Ferraz et al., 2007).
Blood-Brain Barrier Studies
In pharmacokinetics and toxicology, the ability of compounds like ethylmercury, which shares structural similarities with 4-Ethylquinuclidine, to cross the blood-brain barrier has been researched. This is crucial for understanding the neurological implications of such compounds (Kern, Geier, Homme, & Geier, 2019).
Anti-Cancer Potential
There has been research on novel quinuclidinone derivatives, related to 4-Ethylquinuclidine, for their potential as anti-cancer agents. This includes studies on their anti-proliferative effects against various cancer cell lines, indicating the compound's potential in oncology (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimalarial Activity
4-Ethylquinuclidine derivatives have also been studied for their antimalarial properties. Specifically, analogs with substituted side chains have been evaluated for their efficacy against malaria, highlighting the compound's role in infectious disease research (Solomon et al., 2013).
Antibacterial Properties
Studies have been conducted on the synthesis and evaluation of 4-ethylquinuclidine derivatives for their antibacterial activity. These findings are significant in the development of new antibiotics (Asghari, Ramezani, & Mohseni, 2014).
Metabolic Activation in Carcinogenesis
Research on the metabolic activation of carcinogenic compounds like ethylbenzene, which is structurally related to 4-Ethylquinuclidine, has implications for understanding how such substances can lead to DNA damage and potentially contribute to cancer development (Midorikawa et al., 2004).
Propiedades
IUPAC Name |
4-ethyl-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-9-3-6-10(7-4-9)8-5-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCABMSTVWUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196611 | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylquinuclidine | |
CAS RN |
45732-65-8 | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045732658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








